

# In Vivo Therapeutic Potential of Amiselimod (MT-1303): A Comparative Guide

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Compound of Interest		
Compound Name:	YM-46303	
Cat. No.:	B1663207	Get Quote

This guide provides a comprehensive comparison of the in vivo therapeutic potential of Amiselimod (MT-1303), a selective sphingosine 1-phosphate receptor-1 (S1P1) modulator, with other relevant therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals.

It appears there may be a misunderstanding in the compound name provided. While searches for "**YM-46303**" yield limited information about a muscarinic acetylcholine receptor antagonist, the context of therapeutic potential and signaling pathways strongly suggests the intended subject is Amiselimod (MT-1303). This guide will therefore focus on Amiselimod.

Amiselimod is a next-generation S1P1 receptor modulator that has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases. Its mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into sites of inflammation.[1][2][3]

## Comparative Efficacy of Amiselimod (MT-1303) In Vivo

Amiselimod has been evaluated in various animal models of autoimmune disease, demonstrating potent efficacy. The following tables summarize key quantitative data from these studies, comparing its performance with other S1P receptor modulators and standard-of-care agents.





Table 1: Efficacy in a Murine Model of Chronic Colitis

Treatment Group	Dose	Change in Body Weight (%)	Colon Weight (g)	Histological Score	Reference
Vehicle	-	-20.5 ± 2.1	1.25 ± 0.08	$4.5 \pm 0.5$	[1][2]
Amiselimod (MT-1303)	0.1 mg/kg	-5.2 ± 3.4	0.78 ± 0.06	1.8 ± 0.4	
Amiselimod (MT-1303)	0.3 mg/kg	-2.1 ± 2.9	0.65 ± 0.05	1.2 ± 0.3	_
Anti-TNF-α mAb	250 μ g/mouse	-3.5 ± 3.1	0.72 ± 0.07	1.5 ± 0.4	_

**Table 2: Efficacy in Murine Models of Systemic Lupus** 

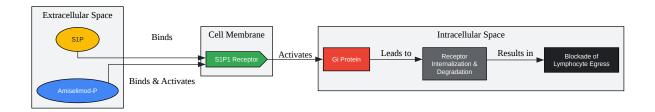
**Erythematosus (SLE)** 

Model	Treatment Group	Dose	Proteinuria Score (at 26 wks)	Serum Anti- dsDNA IgG (U/mL)	Reference
MRL/lpr	Vehicle	-	3.8 ± 0.2	15,200 ± 2,100	
MRL/lpr	Amiselimod (MT-1303)	0.1 mg/kg	1.5 ± 0.4	8,500 ± 1,500	
MRL/lpr	Amiselimod (MT-1303)	0.3 mg/kg	$0.8 \pm 0.3$	5,900 ± 1,200	
MRL/lpr	FK506	3 mg/kg	1.9 ± 0.5	9,800 ± 1,800	
NZBWF1	Vehicle	-	3.5 ± 0.3	22,500 ± 3,500	
NZBWF1	Amiselimod (MT-1303)	0.3 mg/kg	1.2 ± 0.4	19,800 ± 3,100 (NS)	



### **Mechanism of Action and Signaling Pathway**

Amiselimod (MT-1303) is a prodrug that is phosphorylated in vivo to its active metabolite, MT-1303-P. MT-1303-P acts as a high-affinity agonist at the S1P1 receptor, leading to its internalization and degradation. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient that directs their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to infiltrate inflamed tissues.



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Figure 1: Amiselimod's Mechanism of Action on the S1P1 Receptor.

### **Experimental Protocols**

Detailed methodologies for the key in vivo experiments cited are provided below.

### Chronic Colitis Model Induced by Adoptive Transfer of CD4+CD45RBhigh T Cells

- Animals: Male SCID (severe combined immunodeficient) mice, aged 6-8 weeks, are used as recipients. BALB/c mice are used as donors for T cells.
- Induction of Colitis: CD4+ T cells are isolated from the spleens of BALB/c mice. The CD4+CD45RBhigh T cell population is then sorted using flow cytometry. Colitis is induced by intraperitoneally injecting 4 x 10^5 CD4+CD45RBhigh T cells into each SCID mouse.



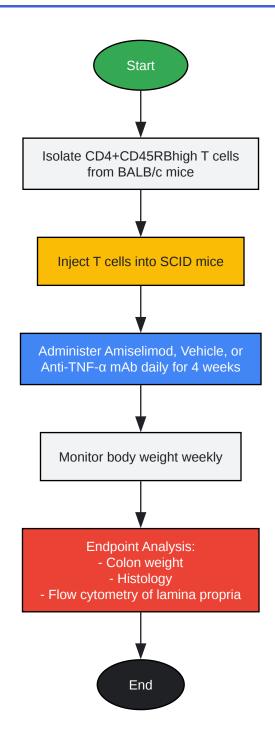




Treatment: One week after cell transfer, mice are randomized into treatment groups.
Amiselimod (MT-1303) is administered orally once daily. The vehicle control group receives the corresponding vehicle. A positive control group is treated with an anti-mouse TNF-α monoclonal antibody.

- Assessment of Colitis:
  - Body Weight: Monitored weekly.
  - Histological Analysis: At the end of the study, the colon is removed, and its weight is recorded. Sections of the colon are stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage. A histological score is assigned based on the severity of inflammatory cell infiltration and epithelial injury.
  - Flow Cytometry: Lamina propria lymphocytes are isolated from the colon to analyze the populations of Th1 and Th17 cells.





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Figure 2: Experimental Workflow for the Murine Colitis Model.

## Murine Models of Systemic Lupus Erythematosus (MRL/lpr and NZBWF1 mice)



- Animals: Female MRL/lpr and NZBWF1 mice, which spontaneously develop a lupus-like disease, are used.
- Prophylactic Treatment: Treatment with Amiselimod (MT-1303), vehicle, or a comparator drug (e.g., FK506) is initiated at 8 weeks of age, before the onset of significant disease, and continues for a predefined period (e.g., 18 weeks).
- Therapeutic Treatment: In some studies, treatment is initiated after the establishment of proteinuria to assess the therapeutic effect on existing disease.
- Assessment of Disease:
  - Proteinuria: Urine protein levels are monitored weekly using urinalysis strips and scored on a semi-quantitative scale.
  - Serology: Blood is collected periodically to measure serum levels of anti-double-stranded DNA (dsDNA) autoantibodies by ELISA.
  - Histopathology: At the end of the study, kidneys are collected for histological analysis to assess the severity of lupus nephritis, including glomerular sclerosis and immune complex deposition.
  - Flow Cytometry: Spleen and peripheral blood are analyzed for different lymphocyte populations, including T cells, B cells, and plasma cells.

#### Conclusion

The available in vivo data strongly support the therapeutic potential of Amiselimod (MT-1303) in autoimmune diseases. In preclinical models of chronic colitis and systemic lupus erythematosus, Amiselimod demonstrated potent efficacy, often comparable or superior to existing therapeutic agents. Its selective S1P1 receptor modulation offers a targeted approach to inhibiting the inflammatory cascade by sequestering lymphocytes. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients with autoimmune disorders.



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#### References

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